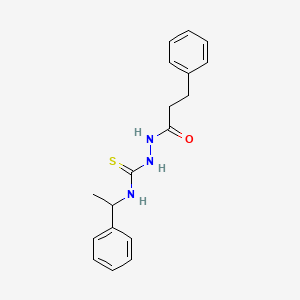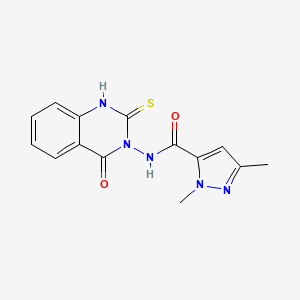![molecular formula C21H16Cl2N4O3S B4585819 6-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4585819.png)
6-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of related thiadiazolo[3,2-a]pyrimidin-5(5H)-one derivatives involves reactions with carbon disulfide, phenyl isothiocyanate, and further alkylation with alkyl halides, resulting in various 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives (Kukaniev et al., 1998). These synthesis pathways provide insights into the potential methods for creating similar structures to the compound , through the manipulation of active methylene groups and subsequent derivative formation.
Molecular Structure Analysis
The molecular structure of related compounds, such as those derived from 1,3,4-thiadiazolo[3,2-a]pyrimidines, have been established through analytical and spectroscopic data. The structure confirmation often involves X-ray structural analysis for precise determination (Elokhina et al., 1996). This level of analysis is critical for understanding the three-dimensional conformation of the compound and its potential interaction with biological targets.
Chemical Reactions and Properties
The chemical reactivity of thiadiazolo[3,2-a]pyrimidin derivatives typically involves interactions with aldehydes in the presence of Et3N, leading to condensation products. These reactions further highlight the versatility of the thiadiazolo[3,2-a]pyrimidine scaffold in synthesizing a wide range of compounds with varying substituents and potential biological activities (Kukaniev et al., 1999).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Studies on compounds with similar structural features, such as thiadiazolopyrimidines and related heterocycles, show significant biological activities. These activities range from anti-inflammatory and antimicrobial effects to potential antiulcer agents. For instance, synthesis efforts aimed at producing novel compounds have led to discoveries of molecules with cytoprotective properties and compounds displaying significant COX-2 inhibition, analgesic, and anti-inflammatory activities. These endeavors illustrate the compound's relevance in developing therapeutic agents (Starrett et al., 1989), (Abu‐Hashem et al., 2020).
Antifungal and Antibacterial Applications
Compounds with thiadiazolopyrimidine structures have demonstrated efficacy against various fungal and bacterial strains. Research indicates that derivatives of thiadiazolopyrimidines possess broad-spectrum antifungal and antibacterial properties, suggesting their potential as antimicrobial agents (Jafar et al., 2017), (Maddila et al., 2016).
Heterocyclic Chemistry and Drug Design
The synthesis of related heterocyclic compounds underscores their importance in medicinal chemistry and drug design. These compounds serve as key intermediates in the development of new drugs with improved efficacy and reduced side effects. The versatility of these heterocycles enables the exploration of novel therapeutic targets (Zohdi et al., 1997), (Tozkoparan et al., 1998).
Insecticidal Properties
Exploratory synthesis of thiadiazole derivatives has also identified compounds with potential insecticidal properties, offering avenues for developing safer, more effective pesticides. This application is particularly relevant for agricultural sciences, where the need for novel pest management solutions is ongoing (Fadda et al., 2017).
Propiedades
IUPAC Name |
(6E)-6-[[3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O3S/c1-12-8-14(3-4-16(12)22)29-6-7-30-18-5-2-13(10-17(18)23)9-15-19(24)27-21(26-20(15)28)31-11-25-27/h2-5,8-11,24H,6-7H2,1H3/b15-9+,24-19? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMQVGYYWZYKOK-BEBMFCDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC=N4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCCOC2=C(C=C(C=C2)/C=C/3\C(=N)N4C(=NC3=O)SC=N4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4585736.png)
![N-benzyl-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585741.png)

![4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B4585753.png)

![methyl 5-[(dimethylamino)carbonyl]-2-[(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4585775.png)
![methyl 2-{[(4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4585785.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(4-phenoxyphenyl)glycinamide](/img/structure/B4585793.png)
![2-bromo-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4585808.png)
![6-chloro-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B4585812.png)

![N-(6-benzyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4585833.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B4585834.png)
![N~1~-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide](/img/structure/B4585839.png)